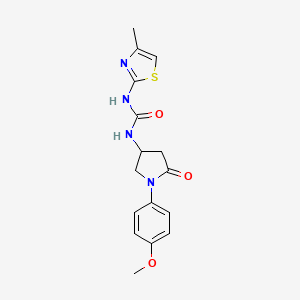

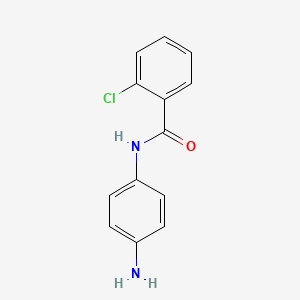

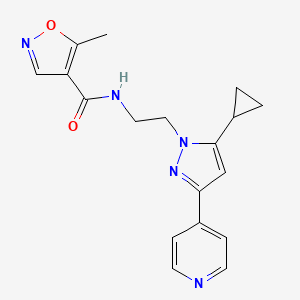

3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a type of heterocyclic compound. Attached to this core are various functional groups, including a methoxyphenyl group, a phenylpiperazin-1-yl group, and an ethoxy group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve reductive amination, a common method for the synthesis of amines . This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.Scientific Research Applications

Antimicrobial Activity

Chromen-4-one derivatives exhibit significant antimicrobial activity, with studies showing their effectiveness against both bacterial and fungal strains. Synthesized chromenones have been evaluated for in vitro antimicrobial activity, demonstrating potent antibacterial and antifungal properties. This suggests their potential as leads for the development of new antimicrobial agents (Mandala et al., 2013).

Synthetic Methodologies

Research on chromen-4-one derivatives also contributes to advancements in synthetic chemistry. For instance, novel catalytic systems have been developed for the synthesis of Warfarin and its analogues, highlighting the role of chromen-4-one compounds in facilitating green and efficient synthetic processes (Alonzi et al., 2014).

Neuroprotective Effects

Some chromen-4-one derivatives have shown potential neuroprotective effects. Novel pyrano[3,2-c]chromene derivatives bearing phenylpiperazine moiety were synthesized and evaluated for their neuroprotective properties against oxidative stress, suggesting their application in neuroprotection and the treatment of neurodegenerative diseases (Sameem et al., 2017).

Organic Syntheses and Characterization

The field of organic chemistry benefits from the exploration of chromen-4-one derivatives through the synthesis and characterization of novel compounds. This includes studies on the antibacterial activity of newly synthesized derivatives, advancing the understanding of structure-activity relationships and contributing to the development of new organic compounds with high levels of activity (Behrami & Dobroshi, 2019).

Photocatalytic Applications

Chromen-4-one derivatives are also explored for their photocatalytic applications, including the synthesis of complex organic structures through photoinduced rearrangements. This research highlights the potential of chromen-4-one compounds in the development of new photocatalytic methods for organic synthesis (Fan et al., 2017).

Future Directions

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O4/c1-21-28(22-8-10-24(33-2)11-9-22)29(32)26-13-12-25(20-27(26)35-21)34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23/h3-13,20H,14-19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRVTPOQLKAPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)

![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2356235.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2356237.png)